3-(6-Aminopyridin-3-yl)benzoic acid
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Overview
Description
3-(6-Aminopyridin-3-yl)benzoic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The InChI code for 3-(6-Aminopyridin-3-yl)benzoic acid is 1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) and the InChI key is RWSYZOSQBJSZNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(6-Aminopyridin-3-yl)benzoic acid is a solid at room temperature . It should be stored at 2-8°C .Relevant Papers The relevant papers for 3-(6-Aminopyridin-3-yl)benzoic acid include studies on its coordination chemistry and its use in the synthesis of metal-organic frameworks .
Scientific Research Applications
Antitumor Activities
3-(6-Aminopyridin-3-yl)benzoic acid: has shown promise in the field of oncology. Derivatives of this compound have been synthesized and tested for their antiproliferative activity against various cancer cell lines. For instance, certain benzamide derivatives have demonstrated potent antitumor activities, inducing cell cycle arrest and apoptosis by inhibiting AURKB transcription . This suggests potential therapeutic applications for cancers where AURKB is overexpressed or mutated.
Chemical Synthesis
In the realm of chemical synthesis, 3-(6-Aminopyridin-3-yl)benzoic acid serves as a building block for the creation of complex molecules. Its structure allows for the introduction of additional functional groups, which can lead to the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science .
Bioorganic Chemistry
The compound’s role in bioorganic chemistry is significant due to its structural features that facilitate interactions with biological macromolecules. It can be used to study the binding affinities and reaction mechanisms of enzymes and other proteins, contributing to a deeper understanding of biochemical processes .
Material Science
In material science, 3-(6-Aminopyridin-3-yl)benzoic acid can be utilized to modify the surface properties of materials. This can enhance the material’s biocompatibility, stability, and functionality, which is crucial for developing advanced materials for biomedical applications .
Analytical Chemistry
This compound can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference material in quantitative analyses .
Chromatography
Due to its unique chemical properties, 3-(6-Aminopyridin-3-yl)benzoic acid can be used in chromatographic techniques to separate and identify compounds. It can act as a stationary phase modifier or as a component of the mobile phase to improve the resolution of complex mixtures .
Mechanism of Action
Target of Action
The primary target of 3-(6-Aminopyridin-3-yl)benzoic acid is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, breaking down complex sugars into simpler ones for absorption in the gut.
Mode of Action
3-(6-Aminopyridin-3-yl)benzoic acid interacts with α-glucosidase, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds between the compound and the enzyme, as suggested by molecular docking studies .
Biochemical Pathways
By inhibiting α-glucosidase, 3-(6-Aminopyridin-3-yl)benzoic acid disrupts the normal digestion of carbohydrates. This leads to a reduction in the rate of glucose absorption in the gut, which can help regulate blood sugar levels. The compound’s action on α-glucosidase also affects the cell cycle, DNA replication, and the p53 signaling pathway .
Result of Action
The inhibition of α-glucosidase by 3-(6-Aminopyridin-3-yl)benzoic acid results in significant antiproliferative activity against various cancer cells . One derivative of the compound showed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of the reference drug acarbose .
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-4-10(7-14-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYZOSQBJSZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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